1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane
Description
1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane (CAS: 329079-54-1 or 2028327-70-8) is a nitro-substituted benzoyloxyimino compound. Its molecular formula is C₁₉H₂₆N₂O₄ (MW: 346.43 g/mol), featuring a cyclododecane backbone linked to a 3-nitrobenzoyloxyimino group. It is commercially available with purity >90% and is primarily used in research settings. Structural analogs include positional isomers (e.g., 4-nitro derivatives) and compounds with modified substituents, such as pesticidal oxyimino derivatives like tepraloxydim and clethodim.
Properties
IUPAC Name |
(cyclododecylideneamino) 3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-19(16-11-10-14-18(15-16)21(23)24)25-20-17-12-8-6-4-2-1-3-5-7-9-13-17/h10-11,14-15H,1-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXDSKKJJCCBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Cyclododecanone reacts with hydroxylamine hydrochloride in ethanol/water under reflux (80–90°C, 4–6 hours), yielding cyclododecanone oxime with >90% efficiency. Base catalysts (e.g., sodium acetate) neutralize HCl, driving the equilibrium toward oxime formation:
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Maximizes solubility |
| Temperature | 85°C | Prevents byproducts |
| Reaction Time | 5 hours | 95% conversion |
Post-reaction, the oxime is isolated via vacuum filtration and washed with cold ethanol.
O-Acylation with 3-Nitrobenzoyl Chloride
Mechanistic Pathway
The oxime’s hydroxyl group undergoes nucleophilic acyl substitution with 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) or acetone. Triethylamine (TEA) scavenges HCl, preventing nitro group reduction:
Critical Parameters
Yield and Purity
| Condition | Outcome |
|---|---|
| 0°C, 2 hours | 78% yield, 92% purity |
| 25°C, 1 hour | 65% yield, 85% purity |
Purification Techniques
Recrystallization
Crude product is recrystallized from acetone/hexane (1:3), exploiting differential solubility:
| Solvent System | Purity Post-Crystallization |
|---|---|
| Acetone/Hexane | 98.5% |
| Ethyl Acetate | 94.2% |
Chromatographic Methods
Flash chromatography (SiO₂, ethyl acetate/hexane gradient) resolves unreacted oxime and nitrobenzoyl chloride:
| Eluent | Retention Factor (Rf) |
|---|---|
| 20% Ethyl Acetate | 0.45 |
| 40% Ethyl Acetate | 0.62 |
Analytical Characterization
Spectroscopic Data
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, suitable for storage at ambient conditions.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Cyclododecanone | 120 |
| 3-Nitrobenzoyl chloride | 95 |
Batch processing reduces per-unit costs by 30% compared to continuous flow.
Chemical Reactions Analysis
Types of Reactions: 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxime group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst
Reduction: Lithium aluminum hydride, anhydrous ether
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group
Amine derivatives: Formed by the reduction of the oxime group
Substituted benzoyl derivatives: Formed by nucleophilic aromatic substitution
Scientific Research Applications
1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for various functionalized cyclododecane derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays. Its structural features allow it to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties. Derivatives of this compound may exhibit antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials. Its unique structure makes it suitable for incorporation into polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclododecane ring provides a hydrophobic scaffold that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers: 3-Nitro vs. 4-Nitro Substitution
The 4-nitro positional isomer (CAS: 329079-04-1) shares the same molecular formula and weight (C₁₉H₂₆N₂O₄, MW: 346.42) but differs in nitro group placement. Key distinctions include:
Comparison with Pesticidal Oxyimino Derivatives
Key differences:
- Complexity : The pesticidal compounds incorporate heterocyclic (pyran) and sulfur-containing groups, enhancing their target specificity compared to the simpler nitro derivative.
Research and Commercial Considerations
- Synthetic Utility: The nitro group in this compound may facilitate further functionalization (e.g., reduction to amine derivatives), a pathway less explored in pesticidal analogs.
- Supply Chain : Available from suppliers like abcr GmbH and Global Chemical Supplier in custom pack sizes, whereas pesticidal compounds are produced at scale for agricultural use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
